molecular formula C11H12N2O2 B510270 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid CAS No. 753489-92-8

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid

Cat. No.: B510270
CAS No.: 753489-92-8
M. Wt: 204.22g/mol
InChI Key: MZCOUPNAPANBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid is an organic compound with the molecular formula C11H12N2O2. It belongs to the benzimidazole family, which is known for its diverse pharmacological activities. This compound is characterized by a benzimidazole ring substituted with a propanoic acid group, making it a versatile molecule in various chemical and biological applications .

Biochemical Analysis

Biochemical Properties

2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the benzimidazole core of the compound can bind to enzyme active sites, potentially inhibiting or activating enzymatic reactions. This interaction is crucial in understanding the compound’s role in metabolic pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular metabolism and overall cell function . Additionally, its interaction with cell signaling pathways can lead to changes in cell behavior and response to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, the compound’s effects can change over time due to its stability and degradation products. Long-term studies have shown that the compound can maintain its activity for extended periods, but its degradation products may also have biological activity, influencing the overall effects observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme activation or gene expression modulation. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition or disruption of cellular processes. These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can modulate the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting overall metabolic balance . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with biomolecules and its overall biological activity . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-1H-benzimidazol-1-yl)propanoic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. One common method includes:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(1H-benzimidazol-2-yl)acetic acid
  • 2-(1H-benzimidazol-2-yl)propanoic acid
  • 2-(2-methyl-1H-benzimidazol-1-yl)acetic acid

Comparison: 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid is unique due to the presence of the methyl group on the benzimidazole ring and the propanoic acid functional group. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the methyl group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(11(14)15)13-8(2)12-9-5-3-4-6-10(9)13/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCOUPNAPANBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968668
Record name 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5389-97-9
Record name 2-(2-Methyl-1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.